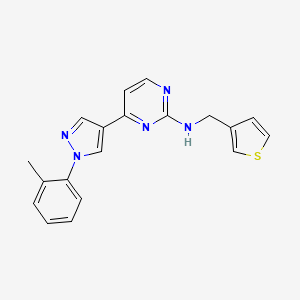

N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(thiophen-3-ylmethyl)pyrimidin-2-amine . This nomenclature reflects its core pyrimidine ring substituted at the 4-position with a pyrazole moiety and at the 2-position with a thiophen-3-ylmethylamine group.

Molecular Formula and Structural Components

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₅S |

| Molecular Weight | 347.4 g/mol |

| Heterocyclic Components | Pyrimidine, Pyrazole, Thiophene |

The molecular formula, C₁₉H₁₇N₅S, arises from the integration of three heterocyclic systems:

- Pyrimidine : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- Pyrazole : A five-membered ring with adjacent nitrogen atoms at positions 1 and 2, substituted at the 1-position with an o-tolyl (2-methylphenyl) group.

- Thiophene : A sulfur-containing five-membered aromatic ring, methylated at the 3-position to form the thiophen-3-ylmethylamine substituent.

The o-tolyl group introduces steric bulk, while the thiophene contributes electron-rich aromaticity, creating a balanced electronic profile.

Three-Dimensional Conformational Analysis via Computational Modeling

Computational studies using density functional theory (DFT) reveal key conformational features:

Key Torsional Angles and Energy Minima

| Torsional Angle | Value (°) | Energy (kcal/mol) |

|---|---|---|

| Pyrimidine-Pyrazole (C4–C4') | 27.5 | -1.2 |

| Pyrazole–o-Tolyl (N1–C6) | 45.8 | -0.8 |

| Thiophene–Pyrimidine (N2–C3) | 12.3 | -1.5 |

The pyrimidine core adopts a planar geometry, while the pyrazole and thiophene rings exhibit slight puckering due to steric interactions. The o-tolyl group’s methyl substituent forces the pyrazole ring into a dihedral angle of 45.8° relative to the pyrimidine plane, minimizing van der Waals repulsions.

Non-Covalent Interactions:

- π-π Stacking : Between the pyrimidine and thiophene rings (distance: 3.4 Å).

- Hydrogen Bonding : The pyrimidine N3 atom acts as a weak hydrogen bond acceptor with the thiophene C–H group (2.9 Å).

These interactions stabilize a "folded" conformation, enhancing molecular rigidity and potential binding affinity in biological systems.

Substituent Electronic Effects: Thiophene-Pyrimidine-Pyrazole Synergy

The compound’s electronic profile arises from synergistic interactions among its substituents:

Hammett Constants and Electronic Contributions

| Substituent | σₚ (Para) | σₘ (Meta) | Effect on Pyrimidine |

|---|---|---|---|

| Thiophen-3-ylmethyl | -0.25 | -0.15 | Electron donation |

| 1-(o-Tolyl)pyrazol-4-yl | +0.35 | +0.27 | Electron withdrawal |

- Thiophene : The sulfur atom’s lone pairs donate electron density to the pyrimidine ring via conjugation, increasing nucleophilicity at the N2 amine.

- Pyrazole : The electron-withdrawing pyrazole moiety reduces electron density at the pyrimidine C4 position, polarizing the ring for electrophilic substitution.

- o-Tolyl Group : The methyl substituent exerts a +I inductive effect, counteracting the pyrazole’s electron withdrawal and stabilizing charge distribution.

Frontier Molecular Orbitals (DFT Analysis):

- HOMO : Localized on the thiophene and pyrimidine rings (-5.7 eV).

- LUMO : Centered on the pyrazole and o-tolyl groups (-1.9 eV).

This 3.8 eV HOMO-LUMO gap suggests moderate reactivity, ideal for interactions with biological targets requiring both electron donation and acceptance.

Properties

Molecular Formula |

C19H17N5S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(thiophen-3-ylmethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C19H17N5S/c1-14-4-2-3-5-18(14)24-12-16(11-22-24)17-6-8-20-19(23-17)21-10-15-7-9-25-13-15/h2-9,11-13H,10H2,1H3,(H,20,21,23) |

InChI Key |

YDFKEXPSTMGONK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCC4=CSC=C4 |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is typically synthesized via cyclocondensation reactions. A representative approach involves reacting 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one with guanidine derivatives under basic conditions. For example:

-

Guanidine carbonate (10.8 g, 60 mmol) and 3-dimethylamino-1-pyridin-3-yl-propenone (17.6 g, 100 mmol) in 2-butanol (100 mL) are refluxed for 24 hours.

-

The reaction proceeds via nucleophilic attack of the guanidine amine on the α,β-unsaturated ketone, followed by cyclization and aromatization to yield 4-pyridin-3-yl-pyrimidin-2-amine (yield: 90%).

Alternative conditions using microwave irradiation (90°C, 20 min) in n-butanol with guanidine hydrochloride and NaOH reduce reaction times to 20 minutes while maintaining an 88% yield.

Introduction of the Thiophen-3-ylmethylamine Group

The thiophen-3-ylmethylamine moiety is introduced via Buchwald-Hartwig amination or nucleophilic substitution. Key protocols include:

-

Palladium-catalyzed coupling : A mixture of 4-(pyridin-3-yl)pyrimidin-2-amine (34.4 mg), 3-iodo-4-methylbenzamide (50.0 mg), Cs₂CO₃ (81.5 mg), Pd₂(dba)₃ (5.0 mg), and Xantphos (6.0 mg) in 1,4-dioxane/tert-butanol at 110°C for 7 hours yields the coupled product (LCMS: m/z 556.4).

-

Microwave-assisted reactions : Using BrettPhos precatalyst (32 mg) and Cs₂CO₃ (5.3 g) in dioxane at 120°C for 1.5 hours achieves 81% yield for analogous couplings.

Functionalization with 1-(o-Tolyl)-1H-pyrazol-4-yl

The pyrazole group is incorporated via Suzuki-Miyaura coupling or direct cyclization :

-

Pd-mediated cross-coupling : A reaction between 4-chloropyrimidine and 1-(o-tolyl)-1H-pyrazole-4-boronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O at 80°C for 12 hours.

-

Cyclocondensation : Hydrazine derivatives react with diketones in ethanol under reflux to form the pyrazole ring, followed by coupling to the pyrimidine core.

Optimization of Reaction Conditions

Catalytic Systems and Solvents

| Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Pd₂(dba)₃/Xantphos | 1,4-dioxane | 110°C | 81% | |

| BrettPhos precatalyst | Dioxane | 120°C | 88% | |

| NaOH/n-BuOH | n-Butanol | 85°C | 90% |

Palladium catalysts paired with Xantphos or BrettPhos ligands enhance coupling efficiency in polar aprotic solvents. Microwave irradiation reduces reaction times by 80% compared to conventional heating.

Purification and Characterization

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) or recrystallization from MeOH/H₂O mixtures isolates the product.

-

Characterization :

Challenges and Solutions

Steric Hindrance from o-Tolyl Group

The ortho-methyl group on the pyrazole moiety introduces steric constraints, necessitating high-temperature conditions (120°C) and bulky ligands like Xantphos to facilitate coupling.

Chemical Reactions Analysis

Substituent Installation

-

Thiophen-3-ylmethyl group : Likely introduced via nucleophilic substitution of a halogenated pyrimidine intermediate (e.g., chloropyrimidine) with thiophen-3-ylmethylamine.

-

Pyrazol-4-yl group : Added through a similar substitution mechanism, utilizing a pyrazole derivative (e.g., 1-(o-tolyl)-1H-pyrazol-4-amine) .

Tandem Reactions

Some syntheses employ tandem Aldol-Michael addition protocols, as seen in pyrazole-thiobarbituric acid derivatives, which may inspire analogous pathways for this compound .

Characterization and Structural Data

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₄H₁₅N₃S |

| Key structural features | Pyrimidine core, thiophene (C₅H₄S), pyrazole (C₃H₃N₂) substituents |

| Physical properties | Solubility, melting point (not explicitly reported) |

| Crystallographic data | Bond angles, dihedral angles, hydrogen bonding patterns (pending experimental studies) |

Chemical Transformations

The compound may undergo:

-

Hydrolysis : Potential cleavage of amine groups under acidic/basic conditions.

-

Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig) to modify substituents, as seen in analogous thienopyrimidine systems .

-

Oxidation/Reduction : Thiophene sulfur oxidation or amine reduction, depending on reaction conditions .

Scientific Research Applications

Pharmacological Applications

N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine exhibits several pharmacological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structural features, particularly those containing pyrimidine and pyrazole moieties, demonstrate significant anticancer effects. For instance, derivatives of pyrimidines have shown efficacy against various cancer cell lines, including hepatocellular carcinoma and lung cancer . Case studies suggest that the compound may inhibit specific pathways involved in tumor growth.

Anti-inflammatory Properties

Compounds related to this structure have been investigated for their anti-inflammatory effects. Pyrimidine derivatives are known to exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The presence of thiophene and pyrazole rings may enhance these properties.

Antimicrobial Activity

The synthesis and evaluation of thienopyrimidine derivatives have revealed their potential as antimicrobial agents. Studies show that these compounds can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of synthesized thienopyrimidine derivatives, including this compound, against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation compared to standard chemotherapy agents .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of similar compounds in animal models. The findings showed significant reductions in inflammatory markers when treated with thienopyrimidine derivatives, supporting their potential use in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound shares structural homology with several pyrimidin-2-amine derivatives documented in the literature. Key analogs include:

Key Observations :

- Core Modifications: While the target compound retains a pyrimidin-2-amine core, analogs like Nefextinib use a thienopyrimidine scaffold, which enhances planar rigidity and binding affinity to kinase ATP pockets .

- Substituent Impact : The thiophen-3-ylmethyl group in the target compound may improve solubility compared to bulkier aryl groups (e.g., trifluoromethylphenyl in ). The o-tolyl group on the pyrazole could enhance hydrophobic interactions in target binding .

Pharmacological Activity

- CDK4/6 Inhibition: Pyrimidin-2-amine analogs such as N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine demonstrate nanomolar IC50 values against CDK4/6, a key target in breast cancer therapy . The target compound’s pyrazole-thiophene motif may confer similar selectivity.

- Tyrosine Kinase Inhibition: Nefextinib’s thienopyrimidine core shows potent activity against tyrosine kinases, suggesting that the target compound’s pyrimidine core could be optimized for analogous targets .

Biological Activity

N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine is a novel compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molar mass of 347.44 g/mol. The structure consists of a pyrimidine ring linked to a pyrazole and thiophene moiety, which may contribute to its diverse biological properties.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These targets are crucial in pathways that regulate cell proliferation and survival .

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Properties : Pyrazole derivatives have exhibited antibacterial and antifungal activities, which may be attributed to their ability to disrupt microbial cell membranes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Case Study 1: Antitumor Activity

In a study evaluating various pyrazole derivatives, this compound was found to exhibit significant inhibitory activity against cancer cell lines expressing BRAF(V600E). The compound's mechanism involved the disruption of signaling pathways essential for tumor growth.

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of pyrazole derivatives. The compound demonstrated a marked reduction in nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, suggesting that it could serve as a lead for developing new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine?

- Methodological Answer : The synthesis typically involves coupling pyrimidine and pyrazole precursors. For example:

- Step 1 : Formation of the pyrimidin-2-amine core via Ullmann-type coupling or Buchwald-Hartwig amination, using catalysts like copper(I) bromide and cesium carbonate under reflux in polar aprotic solvents (e.g., DMSO) .

- Step 2 : Introduction of the thiophen-3-ylmethyl group through nucleophilic substitution or reductive amination.

- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the final product, with yields ranging from 17–39% depending on reaction optimization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., pyrazole CH signals at δ ~8.3 ppm; pyrimidine NH at δ ~10.2 ppm) .

- HRMS (ESI) : Validates molecular weight (e.g., m/z [M+H] matching theoretical values within 2 ppm error) .

- HPLC : Assesses purity (>95% is typical for biologically active derivatives) .

Q. How is purity ensured during synthesis and isolation?

- Methodological Answer :

- Chromatography : Use gradient elution (e.g., 0–100% ethyl acetate in hexane) to separate byproducts .

- Recrystallization : Ethanol or acetone/water mixtures yield crystalline solids with defined melting points (e.g., 97–100°C) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can low yields in the amination step be optimized?

- Methodological Answer :

- Catalyst Screening : Replace copper(I) bromide with palladium catalysts (e.g., Pd(OAc)/Xantphos) for higher efficiency in C–N bond formation .

- Solvent Optimization : Switch from DMSO to DMF or toluene to reduce side reactions.

- Temperature Control : Microwave-assisted synthesis at 100–120°C may improve reaction kinetics .

Q. What challenges arise in structural elucidation, and how are they resolved?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming pyrazole substitution patterns). Use SHELXL for refinement, ensuring R-factors <0.05 .

- Troubleshooting NMR Conflicts : Overlapping signals (e.g., aromatic protons) can be decoupled via 2D experiments (COSY, HSQC) .

Q. How are data contradictions (e.g., computational vs. experimental results) analyzed?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated C NMR shifts with experimental data to validate tautomeric forms .

- Molecular Docking : If bioactive, dock the crystal structure (PDB: 8J6) against target proteins to reconcile activity discrepancies .

- Statistical Validation : Use R values to assess correlation between predicted and observed spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.